Cas no 830-43-3 (4-(trifluoromethyl)benzene-1-sulfonamide)

4-(trifluoromethyl)benzene-1-sulfonamide structure
830-43-3 structure
Product Name:4-(trifluoromethyl)benzene-1-sulfonamide
Número CAS:830-43-3
MF:C7H6F3NO2S
Megavatios:225.188251018524
MDL:MFCD00159251
CID:40031
PubChem ID:70018
Update Time:2024-10-27

4-(trifluoromethyl)benzene-1-sulfonamide Propiedades químicas y físicas

Nombre e identificación

    • 4-Trifluoromethylbenzenesulphonamide
    • 4-(trifluoromethyl)benzene sulfonamide
    • C7H6F3NO2S
    • p-Trifluoromethylbenzenesulfonamide
    • 4-(Trifluoromethyl)benzenesulphonamide
    • EINECS 212-596-1
    • α,α,α-Trifluorotoluene-4-sulfonamide
    • p-Toluenesulfonamide,a,a,a-trifluoro- (6CI,7CI,8CI)
    • 4-(Trifluoromethyl)phenylsulfonamide
    • a,a,a-Trifluoro-p-toluenesulfonamide
    • 4-(Trifluoromethyl)benzenesulfonamide
    • Benzenesulfonamide, p-(trifluoromethyl)-
    • 4-(trifluoromethyl)benzene-1-sulfonamide
    • Benzenesulfonamide, 4-(trifluoromethyl)-
    • 4-trifluoromethylbenzenesulfonamide
    • p-(Trifluoromethyl)benzenesulfonamide
    • TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • alpha,alpha,alpha-Trifluoro-p-toluenesulphonamide
    • PubChem11767
    • KSC494E5L
    • 4-(Trifluoromethyl)benzenesulfonamide (ACI)
    • p-Toluenesulfonamide, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • α,α,α-Trifluoro-p-toluenesulfonamide
    • F2158-2254
    • MFCD00159251
    • 4-trifluoromethylbenzene sulfonamide
    • SB80409
    • CHEMBL4094700
    • NS00042499
    • alpha,alpha,alpha-trifluoro-p-toluenesulfonamide
    • O11107
    • T2847
    • AKOS000141373
    • J-513917
    • CS-0097815
    • AM20060959
    • EN300-27002
    • alpha,alpha,alpha-Trifluorotoluene-4-sulfonamide
    • DTXSID50232117
    • 4-(Trifluoromethyl)benzenesulfonamide, 97%
    • 4-(Trifluoromethyl)benzenesulfonamide #
    • 4-(trifluoromethyl)-benzene sulfonamide
    • FS-1347
    • 4-(trifluoromethyl)-benzenesulfonamide
    • 830-43-3
    • SCHEMBL792636
    • BRN 2695323
    • FT-0616912
    • Z45415655
    • SY013481
    • p-Trifluoromethylbenzene sulfonamide
    • 4-trifluoromethyl-benzenesulfonamide
    • 4-(trifluoromethyl) benzenesulfonamide
    • BBL103627
    • STL557437
    • DB-028619
    • MDL: MFCD00159251
    • Renchi: 1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
    • Clave inchi: TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C=CC(C(F)(F)F)=CC=1)(N)=O
    • Brn: 2695323

Atributos calculados

  • Calidad precisa: 225.00700
  • Masa isotópica única: 225.007134
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 285
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.3
  • Superficie del Polo topológico: 68.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.482
  • Punto de fusión: 179.0 to 183.0 deg-C
  • Punto de ebullición: 304.8 ºC at 760 mmHg
  • Punto de inflamación: 138.1℃
  • índice de refracción: 1.493
  • PSA: 68.54000
  • Logp: 3.13390
  • Disolución: 未确定

4-(trifluoromethyl)benzene-1-sulfonamide Información de Seguridad

4-(trifluoromethyl)benzene-1-sulfonamide Datos Aduaneros

  • Código HS:2935009090
  • Datos Aduaneros:

    中国海关编码:

    2935009090

    概述:

    2935009090 其他磺(酰)胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:35.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-(trifluoromethyl)benzene-1-sulfonamide PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
563579-1G
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3
1g
¥308.6 2023-12-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T834729-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
100g
813.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62170-25g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
25g
¥177.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62170-5g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
5g
¥44.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62170-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3
100g
¥846.0 2021-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161650-5G
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 ≥98.0%
5g
¥50.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161650-1G
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 ≥98.0%
1g
¥29.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161650-25G
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 ≥98.0%
25g
¥188.90 2023-08-31
Fluorochem
013874-1g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 98%
1g
£10.00 2022-03-01
Fluorochem
013874-10g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 98%
10g
£13.00 2022-03-01

4-(trifluoromethyl)benzene-1-sulfonamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide ;  3 - 4 h, 0 °C
Referencia
Unexpected C=N bond formation via NaI-catalyzed oxidative de-tetra-hydrogenative cross-couplings between N,N-dimethyl aniline and sulfamides
Zheng, Yang; et al, RSC Advances, 2015, 5(62), 50113-50117

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Referencia
Bronsted Acid Promoted N-Dealkylation of N-Alkyl(sulfon)amides
Gu, Linghui; et al, ChemistrySelect, 2021, 6(33), 8839-8842

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
Referencia
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
Referencia
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid ,  Phosphorus oxychloride Solvents: Ethanol ,  Water
Referencia
Synthesis and hypoglycemic activity of trifluoromethylated sulfonylureas
Perron, Y. G.; et al, Journal of Medicinal & Pharmaceutical Chemistry, 1961, 4, 41-9

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia ,  Oxygen Catalysts: Iodine Solvents: Acetonitrile ,  Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Referencia
A general iodine-mediated synthesis of primary sulfonamides from thiols and aqueous ammonia
Feng, Jian-Bo; et al, Organic & Biomolecular Chemistry, 2016, 14(29), 6951-6954

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Referencia
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

Métodos de producción 8

Condiciones de reacción
1.1 -
2.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Referencia
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 9
Referencia
Tetrahydropyridines via FeCl3-Catalyzed Carbonyl-Olefin Metathesis
Rykaczewski, Katie A.; et al, Organic Letters, 2020, 22(7), 2844-2848

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  -78 °C
Referencia
Identification of the first potent, selective and bioavailable PPARα antagonist
Bravo, Yalda; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(10), 2267-2272

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Periodic acid Solvents: Acetonitrile ;  18 h, rt
Referencia
Novel N-dealkylation of N-alkyl sulfonamides and N,N-dialkyl sulfonamides with periodic acid catalyzed by chromium(III) acetate hydroxide
Xu, Liang; et al, Synlett, 2004, (11), 1901-1904

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: N-Chlorophthalimide ,  Sulfur dioxide ,  Lithium tetrafluoroborate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  16 h, 30 - 35 °C
1.2 Reagents: Ammonium hydroxide ,  Diisopropylethylamine Solvents: Water ;  2 - 16 h, rt
Referencia
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation
Pedersen, P. Scott; et al, Journal of the American Chemical Society, 2023, 145(39), 21189-21196

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
1.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
1.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
1.4 Solvents: Water ;  24 h, rt
1.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
1.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Iodine ;  20 min, rt
1.2 Reagents: Ammonia Solvents: Ethanol ,  Water ;  3 h, rt
Referencia
Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature
Yang, Kai; et al, Green Chemistry, 2015, 17(3), 1395-1399

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Pyridine ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
Referencia
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

Métodos de producción 16

Condiciones de reacción
1.1 1 h, 120 °C
2.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
2.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
2.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
2.4 Solvents: Water ;  24 h, rt
2.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
2.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
2.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
Referencia
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

4-(trifluoromethyl)benzene-1-sulfonamide Raw materials

4-(trifluoromethyl)benzene-1-sulfonamide Preparation Products

4-(trifluoromethyl)benzene-1-sulfonamide Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:830-43-3)4-(trifluoromethyl)benzene-1-sulfonamide
Número de pedido:A864314
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:45
Precio ($):483.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:830-43-3)4-(trifluoromethyl)benzene-1-sulfonamide
A864314
Pureza:99%
Cantidad:500g
Precio ($):483.0